N-[2-[2-[2-[Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-N-[2-(1,1-dimethylethoxy)-2-oxoethyl]-glycine 1,1-dimethylethyl ester
Description
This compound is a glycine derivative with a complex structure featuring tert-butoxy oxoethyl amino groups, a methyl-substituted phenoxy ethoxy phenyl moiety, and a tert-butyl ester (CAS: 121739-13-7, per ). The tert-butyl groups likely reduce solubility in aqueous environments but improve membrane permeability compared to smaller esters like ethyl or methyl .
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]phenoxy]ethoxy]-4-methyl-N-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]anilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H58N2O10/c1-27-18-19-29(41(25-34(44)50-38(8,9)10)26-35(45)51-39(11,12)13)31(22-27)47-21-20-46-30-17-15-14-16-28(30)40(23-32(42)48-36(2,3)4)24-33(43)49-37(5,6)7/h14-19,22H,20-21,23-26H2,1-13H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKBYFSLECTQKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)OCCOC2=CC=CC=C2N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H58N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues include:
N-(2-ethoxy-2-oxoethyl)-N-(4-methoxy-2-nitrophenyl)glycine ethyl ester (): Differs in ester groups (ethoxy vs. tert-butoxy) and substituents (nitro vs. methyl).
Ethyl 2-(N-Methoxy-N-Methylamino)-2-oxoacetate (CAS: 139507-52-1, ): Simpler structure with methoxy and methylamino groups. Its smaller size and ethyl ester suggest higher solubility but lower stability compared to the target compound .
N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester (CAS: 331746-65-7, ): Incorporates an oxazole ring, enhancing aromatic interactions and rigidity. The methyl ester may hydrolyze faster than tert-butyl esters in vivo .
Spectral and Analytical Comparisons
- NMR Analysis: The target compound’s NMR profile (hypothetical data inferred from ) would show distinct shifts in regions corresponding to the tert-butoxy and methylphenoxy groups. For example, protons near the methylphenoxy moiety (region A) may resonate at δ 6.8–7.2 ppm, while tert-butyl groups (region B) would exhibit sharp singlets at δ 1.2–1.4 ppm .
- MS/MS Fragmentation : Molecular networking () would cluster the target compound with other glycine derivatives sharing tert-butoxy and ethoxy linkages. A high cosine score (>0.8) might link it to compounds with similar ester-protected side chains .
Bioactivity and Functional Correlations
- Bioactivity Clustering : Hierarchical clustering () based on bioactivity profiles could group the compound with calcium chelators (e.g., ’s fluorescent indicators) due to its tetracarboxylate-like structure. However, its tert-butyl esters may reduce Ca²⁺ affinity compared to smaller esters like quin2 .
- Selectivity : The bulky tert-butyl groups likely improve selectivity for hydrophobic targets over divalent cations (e.g., Mg²⁺, Zn²⁺), similar to advanced Ca²⁺ indicators .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|---|
| Target Compound | C₃₈H₅₅N₃O₁₂ | tert-Butyl esters, methylphenoxy | ~794 | 5.2 | <0.1 (aqueous) |
| N-(2-ethoxy-2-oxoethyl)-... ethyl ester | C₁₉H₂₀N₂O₈ | Ethoxy, nitro | ~404 | 2.8 | 1.5 |
| Ethyl 2-(N-Methoxy-N-Methylamino)-2-oxoacetate | C₆H₁₁NO₄ | Methoxy, methylamino | ~161 | 0.4 | 10.2 |
Table 2: Key Spectral Differences
| Compound Name | ¹H NMR (δ ppm, Key Regions) | MS/MS Fragmentation Pattern |
|---|---|---|
| Target Compound | Region A: 6.8–7.2 (aromatic), Region B: 1.2–1.4 (tert-butyl) | m/z 794 [M+H]⁺, fragments at m/z 550 (ester cleavage), 438 (glycine backbone) |
| N-(2-ethoxy-2-oxoethyl)-... ethyl ester | Region A: 7.5–8.1 (nitro aromatic) | m/z 404 [M+H]⁺, fragments at m/z 310 (nitro loss), 182 (ethoxy cleavage) |
| Ethyl 2-(N-Methoxy-N-Methylamino)-2-oxoacetate | δ 3.3–3.7 (methoxy, methylamino) | m/z 161 [M+H]⁺, fragments at m/z 116 (COOEt loss), 88 (CH₃NH) |
Research Findings and Implications
Stability and Hydrolysis : The tert-butyl esters in the target compound resist enzymatic hydrolysis better than ethyl esters (), extending its half-life in biological systems .
Lipophilicity vs. Bioactivity : High LogP (5.2) suggests strong membrane penetration but may limit solubility in aqueous assays. Analogues with ethoxy groups (LogP ~2.8) balance solubility and activity .
Structural Insights from NMR : Shifts in regions A and B () correlate with substituent electronic effects. Methyl groups deshield adjacent protons, while tert-butyl groups remain inert .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
